molecular formula C18H18ClFN2O3S B2853810 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 626206-07-3

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B2853810
CAS RN: 626206-07-3
M. Wt: 396.86
InChI Key: VPHKGICLBGGPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across epithelial cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.

Mechanism Of Action

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 is a selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein function. It binds to the cytoplasmic side of the 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein and blocks the opening of the chloride ion channel. This leads to a reduction in chloride ion transport and mucus secretion in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be highly selective for 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide and does not affect other ion channels or transporters.
Biochemical and Physiological Effects:
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. It has also been shown to reduce the secretion of fluid and electrolytes in the intestine, leading to potential applications in secretory diarrhea. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be safe and well-tolerated in animal studies, with no significant adverse effects reported.

Advantages And Limitations For Lab Experiments

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has several advantages for lab experiments. It is a highly selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function and does not affect other ion channels or transporters. It has been extensively studied for its potential therapeutic applications in CF and other diseases, with a large body of literature available for reference. However, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 also has some limitations. It may not be effective in all CF mutations, and its efficacy may vary depending on the specific mutation and the severity of the disease. It may also have off-target effects that need to be carefully evaluated in experimental settings.

Future Directions

There are several future directions for research on 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. One area of focus is the development of more potent and selective 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide inhibitors that can target specific CF mutations and improve clinical outcomes. Another area of focus is the development of combination therapies that can target multiple aspects of CF pathophysiology, such as inflammation and infection. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 may also have potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease. Further research is needed to fully understand the potential of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 and its derivatives in these areas.

Synthesis Methods

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to yield the intermediate N-(4-chlorophenyl)sulfonyl)-4-fluoroaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutated 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein is misfolded and degraded, leading to reduced chloride ion transport and thick, sticky mucus in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKGICLBGGPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

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